REACTION_CXSMILES
|
[OH:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[O:7])=[CH:4][CH:3]=1>C(O)C>[OH:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
44.1 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
Shaking of the pressurized slurry at room temperature (25° C.)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then sparged with nitrogen
|
Type
|
CUSTOM
|
Details
|
After removal of air by nitrogen sparaing, Raney nickel catalyst (5.5 grams of a 75% wt. slurry in water at pH 10)
|
Type
|
ADDITION
|
Details
|
is added to the slurry in the glass bottle which
|
Type
|
CUSTOM
|
Details
|
multiply purged with hydrogen
|
Type
|
CUSTOM
|
Details
|
has been consumed
|
Type
|
CUSTOM
|
Details
|
The product slurry is recovered
|
Type
|
ADDITION
|
Details
|
diluted into dimethylsulfoxide (300 milliliters)
|
Type
|
CUSTOM
|
Details
|
to provide a solution of product
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
precipitated Raney nickel
|
Type
|
FILTRATION
|
Details
|
filtered through a medium porosity fritted glass funnel
|
Type
|
CUSTOM
|
Details
|
The recovered dimethylsulfoxide product solution is rotary evaporated at 130° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide a powder product
|
Type
|
CUSTOM
|
Details
|
The powder product is further dried at 120° C. under vacuum to a constant weight of 8.94 grams (99.88% isolated yield)
|
Reaction Time |
23.3 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C(=O)NC2=CC=C(C=C2)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |